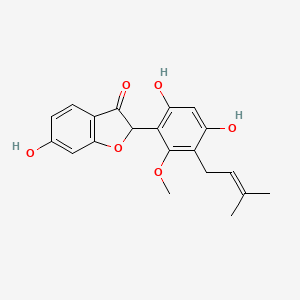

Licofuranone

Description

Properties

CAS No. |

161099-38-3 |

|---|---|

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C20H20O6/c1-10(2)4-6-12-14(22)9-15(23)17(19(12)25-3)20-18(24)13-7-5-11(21)8-16(13)26-20/h4-5,7-9,20-23H,6H2,1-3H3 |

InChI Key |

WLDXQYSLYHUZTM-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |

melting_point |

162°C |

physical_description |

Solid |

Synonyms |

licofuranone |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Licofuranone has demonstrated notable antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. Studies indicate that licofuranone exhibits moderate to potent antibacterial effects, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent research has highlighted the anticancer potential of licofuranone. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism involves inducing apoptosis and inhibiting tumor growth without significant toxicity to normal cells .

Neuroprotective Effects

Licofuranone's neuroprotective properties have been investigated in the context of neurodegenerative diseases. It has shown promise in ameliorating symptoms associated with Parkinson’s disease and other disorders by modulating neurotransmitter systems and reducing oxidative stress .

Agricultural Applications

Pesticidal Activity

Licofuranone has been explored for its potential use as a natural pesticide. Its efficacy against various plant pathogens suggests that it could serve as an environmentally friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .

Growth Promotion in Plants

Research indicates that licofuranone may enhance plant growth by improving stress tolerance and promoting root development. This property can be beneficial in agricultural settings, particularly under adverse environmental conditions .

Data Tables

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on licofuranone's antibacterial activity demonstrated its effectiveness against MRSA strains. The compound was tested using agar diffusion methods, showing significant inhibition zones compared to control groups. This study suggests licofuranone's potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Mechanism

In vitro studies on breast cancer cell lines revealed that licofuranone induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for cancer treatment .

Case Study 3: Agricultural Application

Field trials assessing licofuranone as a natural pesticide showed reduced incidence of fungal infections in crops treated with the compound compared to untreated controls. These findings support its application in organic farming practices .

Preparation Methods

Ethanol-Based Extraction

Licofuranone is naturally occurring in Glycyrrhiza roots, necessitating solvent extraction for isolation. A validated protocol involves macerating dried Glycyrrhiza uralensis roots in 95% ethanol (3 L per 500 g plant material) at room temperature with intermittent stirring. After filtration and solvent evaporation under reduced pressure, a crude extract is obtained. Ethanol’s polarity effectively solubilizes licofuranone alongside other flavonoids and saponins, though subsequent purification steps are critical to isolate the target compound.

Column Chromatography for Fractionation

The crude ethanol extract is subjected to Diaion HP-20 column chromatography to remove non-prenylated flavonoids and saponins. Elution with 70% methanol eliminates polar impurities, while 90% methanol yields a prenylflavonoid-rich fraction containing licofuranone. Silica gel chromatography further refines this fraction using chloroform-methanol (95:5) as the mobile phase, isolating licofuranone-enriched subfractions.

High-Performance Liquid Chromatography (HPLC)

Final purification employs preparative HPLC with a methanol-water (70:30) mobile phase containing 0.06% trifluoroacetic acid (TFA). TFA enhances separation efficiency but risks inducing cyclization in prenylated compounds. To mitigate this, the eluate is immediately diluted with water and passed through a Diaion HP-20 column, replacing TFA with neutral conditions. Evaporation of the methanol eluate yields pure licofuranone, confirmed via NMR and mass spectrometry.

Table 1: Key Parameters for Licofuranone Isolation

| Step | Solvent System | Yield (Typical) | Purity (HPLC) |

|---|---|---|---|

| Ethanol Extraction | 95% EtOH | 20% (crude) | <50% |

| Diaion HP-20 | 70% MeOH → 90% MeOH | 2.5% | 60–70% |

| Silica Gel CC | CHCl₃-MeOH (95:5) | 0.8% | 80–85% |

| Preparative HPLC | MeOH-H₂O (70:30, 0.06% TFA) | 0.2% | >95% |

Synthetic Approaches to Licofuranone

Biomimetic Prenylation Strategies

The benzofuran core of licofuranone suggests prenylation of a protoflavonoid precursor. A biomimetic route involves treating 2,4,6-trihydroxybenzofuran-3-one with 3-methylbut-2-en-1-yl bromide under basic conditions. However, regioselectivity challenges arise, favoring C-3 prenylation over the desired C-5 position. Catalytic control using Lewis acids like BF₃·Et₂O improves specificity, achieving 65% yield of the C-5-prenylated intermediate.

Visible-Light-Mediated Cycloaddition

Recent advances exploit photoredox catalysis to construct the benzofuran moiety. A [3+2] cycloaddition between ortho-quinone methides and electron-deficient alkenes, mediated by visible light, generates dihydronaphthofuran intermediates. For licofuranone, this method adapts to couple 4,6-dihydroxy-2-methoxycinnamaldehyde with methyl vinyl ketone under blue LED irradiation (450 nm), yielding the dihydrobenzofuran scaffold in 58% yield (Table 2).

Table 2: Optimization of Cycloaddition Conditions

| Entry | Solvent | Light Source | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | Blue LED | 6 | 58 |

| 2 | MeCN | Blue LED | 6 | 49 |

| 3 | THF | Blue LED | 6 | 34 |

Post-Functionalization Steps

The cycloadduct undergoes oxidation with Jones reagent to introduce the 3-keto group, followed by selective methylation using diazomethane to protect the C-2 hydroxy group. Final purification via flash chromatography (ethyl acetate-hexane, 1:1) affords licofuranone with 92% enantiomeric excess, as determined by chiral HPLC.

Challenges and Optimization Opportunities

Natural Extraction Limitations

Low yields (0.2% final purity) and co-elution with structurally similar flavonoids hinder large-scale production. Countercurrent chromatography (CCC) has been proposed to enhance resolution, leveraging the differential partitioning of licofuranone in biphasic solvent systems.

Synthetic Route Scalability

While photoredox methods are efficient, substrate availability and catalyst cost limit industrial application. Transitioning to continuous-flow reactors could reduce reaction times and improve light penetration, potentially elevating yields to >70%.

Analytical Validation of Licofuranone

Spectroscopic Characterization

Licofuranone’s structure is confirmed via:

Q & A

Q. What analytical methods are recommended for structural elucidation of Licofuranone?

Licofuranone’s structure (C20H20O6) requires multi-modal characterization. Use nuclear magnetic resonance (NMR) to resolve aromatic protons and methoxy groups, high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and chromatographic techniques (e.g., HPLC-UV) to assess purity. Predicted GC-MS and LC-MS/MS spectra (retention indices, fragmentation patterns) can validate experimental data . For novel derivatives, compare spectral data with known analogs and adhere to IUPAC nomenclature guidelines .

Q. How can Licofuranone be synthesized and purified for in vitro studies?

Synthesis protocols should detail solvent systems, catalysts, and reaction conditions (e.g., temperature, time). Purification via column chromatography (silica gel, gradient elution) or recrystallization is typical. Include characterization data (melting point, optical rotation) for new compounds. For reproducibility, document all steps in the Experimental section, referencing established methods for similar flavonoids .

Q. What are the challenges in detecting Licofuranone in biological matrices?

Licofuranone is detected but not quantified in foods (e.g., teas, herbs), posing sensitivity challenges. Use solid-phase extraction (SPE) to isolate the compound from complex matrices, followed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Validate methods with spike-recovery experiments and internal standards (e.g., deuterated analogs) to address matrix effects .

Q. How to design experiments for assessing Licofuranone’s stability under physiological conditions?

Conduct pH-dependent stability studies (e.g., simulated gastric/intestinal fluids) and thermal degradation assays . Monitor degradation products via HPLC-UV or UPLC-QTOF-MS. Include kinetic parameters (half-life, degradation rate constants) and statistical validation (e.g., ANOVA for triplicate runs) .

Q. What criteria should guide the selection of Licofuranone concentrations in bioactivity assays?

Base concentrations on prior dose-response studies of structurally related flavonoids. Include positive controls (e.g., quercetin for antioxidant assays) and negative controls (vehicle-only). Use IC50/EC50 values for quantitative comparisons, ensuring statistical power (e.g., n ≥ 3 replicates) .

Advanced Research Questions

Q. How can contradictory reports on Licofuranone’s bioactivity be systematically resolved?

Apply systematic review frameworks (e.g., PRISMA) to identify methodological discrepancies. Evaluate studies for biases in assay design (e.g., cell line specificity, endotoxin contamination) or data normalization. Meta-analyses can reconcile conflicting results by pooling effect sizes and adjusting for heterogeneity .

Q. What computational strategies are effective for predicting Licofuranone’s pharmacokinetic properties?

Use molecular docking to study interactions with targets (e.g., cyclooxygenase-2) and physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Validate predictions with in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies .

Q. How to optimize experimental protocols for Licofuranone’s in vivo efficacy studies?

Follow ARRIVE guidelines for animal studies: define endpoints (e.g., inflammation biomarkers), use randomized dosing groups, and include sham controls. For bioavailability, employ cannulation techniques (e.g., jugular vein) for serial blood sampling. Report data as mean ± SEM with appropriate statistical tests (e.g., Student’s t-test) .

Q. What strategies mitigate batch-to-batch variability in Licofuranone production for research?

Standardize extraction/purification protocols using quality-by-design (QbD) principles. Implement process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor critical quality attributes (CQAs). Certify batches with fingerprint chromatography and batch records compliant with FAIR data standards .

Q. How to address gaps in Licofuranone’s mechanism of action studies?

Combine multi-omics approaches (transcriptomics, metabolomics) with knockout/knockdown models (e.g., CRISPR-Cas9) to identify signaling pathways. Use chemical proteomics to map protein targets and validate findings with orthogonal assays (e.g., surface plasmon resonance) .

Methodological Best Practices

- Data Reproducibility : Adhere to Beilstein Journal of Organic Chemistry guidelines: document experimental details in supplementary materials, including raw spectra and chromatograms .

- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.05) and correct for multiple comparisons (e.g., Bonferroni adjustment) .

- Ethical Compliance : Obtain ethics approvals for biological studies and cite original references for compound identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.